

2,4-Dichloro-5-fluoro-6-methylpyrimidine

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Cat. No.: B1604276

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloro-5-fluoro-6-methylpyrimidine**: Synthesis, Reactivity, and Applications

Introduction

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a common motif in biologically active molecules, and the specific arrangement of its substituents—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent intermediate.

Physicochemical Properties and Safety Profile

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel. The key properties are summarized below.

Property	Value	Reference
CAS Number	954220-98-5	[1] [2]
Molecular Formula	C ₅ H ₃ Cl ₂ FN ₂	[2] [3]
Molecular Weight	181.00 g/mol	[3]
Appearance	Solid (typical)	[4]
Storage	2-8°C, store under inert gas	[3]

Safety Considerations: While a specific Safety Data Sheet (SDS) for **2,4-dichloro-5-fluoro-6-methylpyrimidine** is not readily available, data from closely related analogs like 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-6-methylpyrimidine indicate significant hazards.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This compound should be handled with extreme care, assuming it is corrosive and toxic.

- **Hazard Profile:** Causes severe skin burns and eye damage.[\[6\]](#)[\[7\]](#) Harmful if swallowed.[\[6\]](#)
- **Handling Precautions:** Use only in a chemical fume hood.[\[5\]](#)[\[8\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Avoid inhalation of dust and contact with skin, eyes, and clothing.[\[5\]](#)[\[8\]](#)
- **First Aid:** In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[\[8\]](#) If inhaled, move the person to fresh air.[\[8\]](#) If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[\[8\]](#)
- **Incompatible Materials:** Strong oxidizing agents, strong acids, and strong bases.[\[5\]](#)[\[8\]](#)

Synthesis of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

The primary synthetic route to this compound involves the methylation of its precursor, 2,4-dichloro-5-fluoropyrimidine, using a Grignard reagent. The reaction is a nucleophilic addition-elimination process at the C6 position.

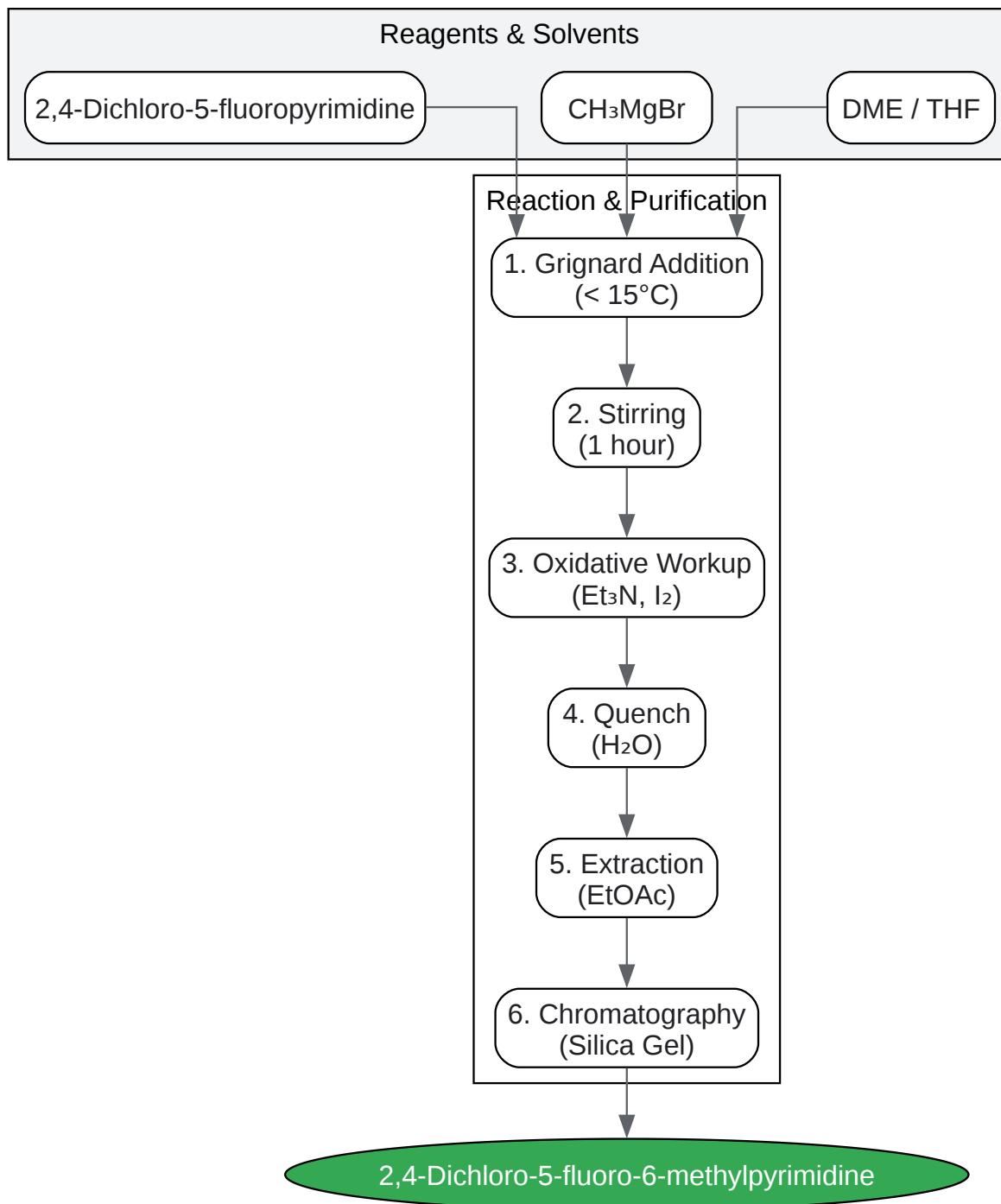
Experimental Protocol: Methylation of 2,4-Dichloro-5-fluoropyrimidine

This protocol is adapted from established literature methodologies for similar transformations.

[1]

Materials:

- 2,4-dichloro-5-fluoropyrimidine
- Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
- Tetrahydrofuran (THF), anhydrous
- Triethylamine
- Iodine
- Ethyl acetate
- Dichloromethane
- Hexane
- Water (deionized)
- Saturated aqueous NH₄Cl solution
- Anhydrous Na₂SO₄ or MgSO₄


Procedure:

- Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and dissolve it in 1,2-dimethoxyethane.
- Grignard Addition: Cool the solution to below 15°C in an ice bath. Slowly add a 3.0 M solution of methylmagnesium bromide in ether (1.5 eq) to the flask, ensuring the internal

temperature does not exceed 15°C.[1]

- Stirring: Stir the resulting solution at 15°C for 1 hour to allow for the formation of the intermediate.
- Oxidative Workup: Cool the reaction mixture to 0°C.[1] Slowly add a solution of triethylamine (1.0 eq) in THF, followed by a solution of iodine (1.0 eq) in THF, maintaining the internal temperature around 5°C.[1]
- Quenching: Quench the reaction by carefully adding water. Allow the mixture to warm to room temperature.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to afford the pure **2,4-dichloro-5-fluoro-6-methylpyrimidine**.[1] A 74% yield has been reported for a similar process.[1]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,4-dichloro-5-fluoro-6-methylpyrimidine**.

Chemical Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of **2,4-dichloro-5-fluoro-6-methylpyrimidine** lies in its susceptibility to nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The key challenge and opportunity for a synthetic chemist is controlling the regioselectivity of the substitution—that is, selectively replacing the chlorine at the C4 or C2 position.

The regioselectivity is a delicate interplay of electronic and steric factors:

- **Electronic Effects:** The pyrimidine ring nitrogens are strongly electron-withdrawing, activating the C2, C4, and C6 positions towards nucleophilic attack. The C5-fluoro group further withdraws electron density, enhancing the reactivity of the adjacent C4 position. Conversely, the C6-methyl group is electron-donating, which slightly deactivates the ring but can influence the preferred site of attack.
- **Positional Reactivity:** In many 2,4-dichloropyrimidine systems, substitution occurs preferentially at the C4 position.^[9] However, the presence of an electron-donating group at C6, such as the methyl group in this molecule, has been shown to direct incoming nucleophiles to the C2 position.^[9] This reversal of selectivity is a critical consideration.

Competing SNAr Pathways

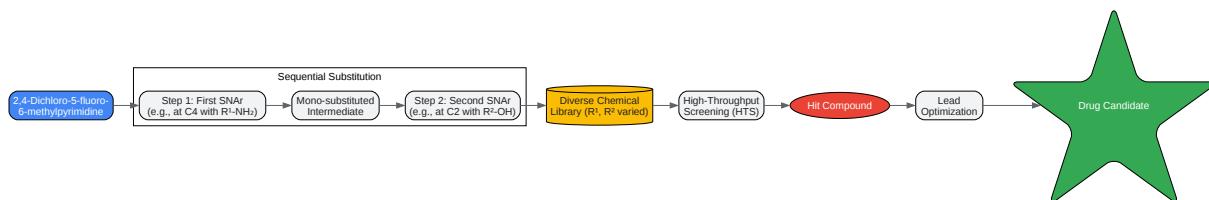
A nucleophile (Nu^-) can attack either the C4 or C2 position, leading to two different mono-substituted products. The outcome depends on the reaction conditions and the nature of the nucleophile.

Caption: Competing pathways for nucleophilic substitution on the pyrimidine ring.

Note: The placeholder images in the DOT script above should be replaced with actual chemical structures for a final document.

Controlling the reaction temperature is crucial. Lower temperatures often favor kinetic control, potentially leading to higher selectivity, while higher temperatures can result in mixtures of products or di-substitution.

Applications in Drug Discovery and Agrochemicals


This molecule is not an active ingredient itself but rather a sophisticated scaffold used to build more complex, biologically active compounds.^[3] Its value lies in enabling the systematic and regiocontrolled introduction of different functional groups.

Key Application Areas:

- Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. This scaffold serves as an excellent hinge-binding motif in the ATP-binding pocket of kinases. The ability to install different groups at the C2 and C4 positions is critical for tuning potency and selectivity.
- Antiviral and Antibacterial Agents: The pyrimidine ring is a bioisostere for purines and is a foundational component of nucleosides. Derivatives of this scaffold can be used to develop agents that interfere with viral or bacterial replication.^[10]
- Agrochemicals: It is a key intermediate in the production of advanced herbicides and fungicides.^[3] The substituents can be modified to enhance potency against specific weeds or fungi while maintaining low toxicity to crops and non-target organisms.^[10]

General Drug Discovery Workflow

The use of **2,4-dichloro-5-fluoro-6-methylpyrimidine** in a drug discovery program typically follows a divergent synthetic strategy.

[Click to download full resolution via product page](#)

Caption: Workflow from building block to drug candidate.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound and its downstream products is essential. The primary analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show a singlet for the methyl (CH₃) protons.
 - ¹³C NMR: Will show distinct signals for the five carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.
 - ¹⁹F NMR: Will show a singlet for the fluorine atom, providing clear confirmation of its presence.
- Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the mass of the molecule (181.00 g/mol). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will

be a characteristic signature.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Conclusion

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a high-value synthetic intermediate characterized by its dense functionalization and tunable reactivity. A thorough understanding of its synthesis and the factors governing the regioselectivity of its SNAr reactions is crucial for its effective application. For researchers in drug discovery and agrochemical development, this compound offers a robust and versatile platform for the rapid generation of novel, diverse, and potent molecules. As with all highly reactive and hazardous materials, adherence to strict safety protocols is non-negotiable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2,4-Dichloro-5-fluoro-6-methylpyrimidine | 954220-98-5 [chemicalbook.com]
2. 2,4-dichloro-5-fluoro-6-methylpyrimidine | 954220-98-5 | ENB22098 [biosynth.com]
3. 2,4-Dichloro-5-fluoro-6-methylpyrimidine [myskinrecipes.com]
4. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
5. fishersci.com [fishersci.com]
6. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
8. fishersci.com [fishersci.com]
9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. zhonghanchemical.com [zhonghanchemical.com]
- To cite this document: BenchChem. [2,4-Dichloro-5-fluoro-6-methylpyrimidine literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604276#2-4-dichloro-5-fluoro-6-methylpyrimidine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com